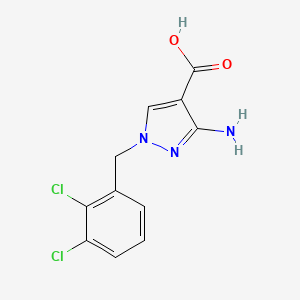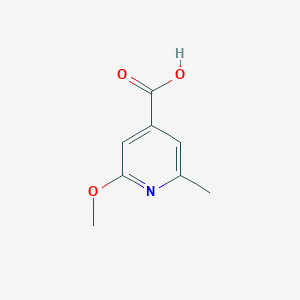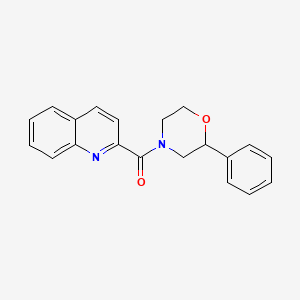
2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde can involve regiospecific preparation from corresponding pyrrole-2-carbaldehydes. These processes can include steps like 5-lithiation after protecting the aldehyde function or metallation with certain reagents (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Molecular Structure Analysis
The molecular structure of such compounds is generally defined by the pyrrole ring and its substituents. These structures exhibit polarized electronic properties due to the nature of their functional groups and bonding, which can be observed in crystallographic studies (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).
Wissenschaftliche Forschungsanwendungen
Formation and Fate of Related Compounds
A study by Zamora and Hidalgo (2015) on the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) highlights the complex interplay between lipid oxidation and the Maillard reaction in producing and eliminating processing-related food toxicants. This research suggests that similar compounds might also arise from intricate chemical interactions involving lipids and amino acids during food processing, indicating a potential area of application in understanding and mitigating food toxicants (Zamora & Hidalgo, 2015).
Production and Breakdown Pathways
Smit, Engels, and Smit (2009) reviewed the production and degradation pathways of branched aldehydes, key flavor compounds in food. Understanding these pathways is crucial for controlling flavor profiles in food products, suggesting that compounds with similar structures could play a role in flavor chemistry and food science (Smit, Engels, & Smit, 2009).
Chemistry and Properties of Pyrrole Derivatives
The chemistry and properties of pyrrole derivatives, as reviewed by Boča, Jameson, and Linert (2011), offer insights into the versatile applications of these compounds in creating complex molecules with potential uses ranging from pharmaceuticals to materials science. This suggests that the specific compound might also find applications in these areas (Boča, Jameson, & Linert, 2011).
Bioactive Heterocyclic Compounds
Research by Yoda (2020) on 3-hydroxycoumarin highlights the significance of heterocyclic compounds in pharmaceutical and agrochemical industries. This indicates that "2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde" could potentially be explored for its bioactive properties and applications in these sectors (Yoda, 2020).
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-1-(6-methylpyridin-2-yl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-6-5-7-14(15-9)16-11(3)10(2)13(8-17)12(16)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFQRAXVZAZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=C(C(=C2C)C=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)
![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)

![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)

![1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2489225.png)
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)

